molecular formula C22H19N3O4 B5971638 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

Cat. No. B5971638
M. Wt: 389.4 g/mol
InChI Key: IPBDPSZFJCGOPB-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a major excitatory neurotransmitter in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide acts as an antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By blocking the action of glutamate, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the excitability of neurons in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in the brain. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the release of glutamate, which can lead to the prevention of seizures and the reduction of neurodegenerative damage. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can also increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons in the brain.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor subtype. However, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide also has several limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide. One potential direction is the development of more potent and selective 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide analogs for the treatment of neurological disorders. Another potential direction is the investigation of the long-term effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on the brain, including its potential for neuroprotection and neuroregeneration. Finally, the investigation of the potential side effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on other neurotransmitter systems in the brain is also an important future direction.

Synthesis Methods

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide. The amide is then reacted with 4-chloroquinoline to form 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to block the action of glutamate in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-10-21(25-29-13)24-22(26)17-12-19(23-18-7-5-4-6-15(17)18)16-9-8-14(27-2)11-20(16)28-3/h4-12H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBDPSZFJCGOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

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